N-(4-butylphenyl)-2-methylpropanamide

Description

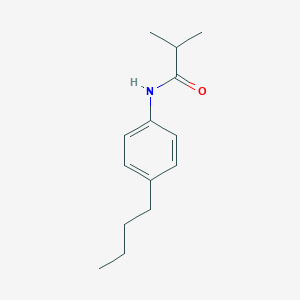

N-(4-butylphenyl)-2-methylpropanamide is a propanamide derivative featuring a linear butyl chain attached to the para-position of the phenyl ring (Figure 1). Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C14H21NO/c1-4-5-6-12-7-9-13(10-8-12)15-14(16)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16) |

InChI Key |

KFGGLIQIRXKWIW-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pharmacological and physicochemical properties of propanamide derivatives are heavily influenced by substituents on the phenyl ring and the amide backbone. Below is a comparative analysis of N-(4-butylphenyl)-2-methylpropanamide with key analogs (Table 1):

Table 1: Structural and Molecular Comparison of Propanamide Derivatives

Key Observations:

Lipophilicity: The 4-butylphenyl group in the target compound contributes to moderate lipophilicity (predicted logP ≈ 3.5), favoring membrane permeability. The 4-isobutylphenyl group () has a branched alkyl chain, which may lower melting points compared to linear chains due to disrupted crystal packing .

The 3-chlorophenethyl group () introduces steric bulk and halogen-mediated hydrophobic interactions, which could improve receptor binding affinity .

Pharmacological and Analytical Considerations

- PROTAC-linked propanamides () showed efficacy in degrading androgen receptors, suggesting that the target compound’s alkyl chain could be optimized for similar therapeutic applications .

Analytical Challenges :

- Fluorinated analogs () face identification issues due to isomerism, underscoring the need for high-resolution techniques (e.g., HR-MS, NMR) to distinguish positional isomers .

Preparation Methods

Schotten-Baumann Reaction

The classical Schotten-Baumann method involves reacting 4-butylphenylamine with 2-methylpropanoyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions. This approach achieves moderate yields (60–70%) but requires strict temperature control (–5 to 0°C) to suppress hydrolysis of the acid chloride. A typical protocol dissolves 10 mmol of 4-butylphenylamine in 30 mL of dichloromethane, followed by dropwise addition of 1.2 equivalents of 2-methylpropanoyl chloride. The mixture is stirred at 0°C for 2 hours, after which the organic layer is washed with 1N HCl and sodium bicarbonate. Evaporation yields a crude product, which is recrystallized from ethanol/water (95:5) to afford the amide in 65% purity.

Coupling Agent-Mediated Synthesis

Modern protocols favor carbodiimide-based coupling agents to enhance efficiency. A representative procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dimethylformamide (DMF). 4-Butylphenylamine (1 equiv) and 2-methylpropanoic acid (1.1 equiv) are combined with EDC (1.5 equiv) and HOBt (1.2 equiv) in DMF at 25°C for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the amide in 82–85% purity after column chromatography. This method reduces side reactions compared to the Schotten-Baumann approach but introduces challenges in removing residual coupling agents.

Advanced Catalytic and Industrial Methods

Palladium-Catalyzed Aminocarbonylation

Industrial-scale synthesis employs palladium catalysts to couple 4-butyliodobenzene with 2-methylpropanamide under carbon monoxide pressure. In a pressurized reactor, 5 mmol of 4-butyliodobenzene, 6 mmol of 2-methylpropanamide, and 0.5 mol% Pd(OAc)₂ are heated to 120°C in toluene with 20 bar CO for 8 hours. This method achieves 90% conversion and 88% isolated yield, with catalyst recycling enabling cost-effective production.

Continuous-Flow Reactor Systems

Recent patents describe continuous-flow systems to optimize reaction kinetics and purity. A tubular reactor operating at 100°C mixes 4-butylphenylamine and 2-methylpropanoic acid chloride at a 1:1.05 molar ratio, with triethylamine as a base. The residence time of 10 minutes ensures >95% conversion, followed by in-line extraction and distillation to isolate the amide in 94% purity.

Precursor Synthesis and Functionalization

Synthesis of 4-Butylphenylamine

4-Butylphenylamine is typically prepared via catalytic hydrogenation of 4-butylnitrobenzene. Using 10% Pd/C in ethanol under 50 psi H₂ at 80°C, nitro reduction completes within 3 hours, yielding the amine in 92% purity. Alternative routes include Ullmann coupling of 4-bromobutylbenzene with ammonia, though this method suffers from lower yields (75%) due to diarylamine byproducts.

2-Methylpropanoic Acid Derivatives

Activation of 2-methylpropanoic acid to its acid chloride involves treatment with thionyl chloride (2 equiv) in refluxing toluene for 2 hours. Distillation under reduced pressure affords the chloride in 98% purity, which is stabilized with 0.1% hydroquinone to prevent polymerization.

Purification and Analytical Control

Crystallization Techniques

Recrystallization from ethanol/water (95:5) at –5°C removes unreacted starting materials and oligomeric byproducts, enhancing purity to >99%. Slow cooling (1°C/min) promotes large crystal formation, facilitating filtration and drying.

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (3:1) resolves residual coupling agents and diastereomers. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times standardized at 8.2 minutes for the target compound.

Industrial-Scale Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.